molecular formula C20H22N4O2 B12188762 6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline

6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline

Cat. No.: B12188762
M. Wt: 350.4 g/mol
InChI Key: PNANLHXVMDRPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline is a heterocyclic aromatic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.41 g/mol . This compound is known for its diverse biological activities and is often used in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core with a phenylpiperazine moiety makes it a versatile compound for various research applications .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H22N4O2/c1-25-18-12-16-17(13-19(18)26-2)21-14-22-20(16)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3

InChI Key

PNANLHXVMDRPFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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